1-(Benzyloxy)-4-bromo-2-methoxybenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-methoxybenzene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or hydroxylated products .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the benzyloxy group is oxidized to an aldehyde or carboxylic acid through electron transfer processes involving oxidizing agents .
Comparison with Similar Compounds
1-(Benzyloxy)-2-methoxybenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(Benzyloxy)-4-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-4-fluoro-2-methoxybenzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.
Uniqueness: 1-(Benzyloxy)-4-bromo-2-methoxybenzene is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its combination of functional groups also allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJXXCGTFMRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394191 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63057-72-7 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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